
3-(3-Methyl-2-thienyl)acrylic acid
Overview
Description
3-(3-Methyl-2-thienyl)acrylic acid (IUPAC name: (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid) is an α,β-unsaturated carboxylic acid with a thiophene ring substituted by a methyl group at the 3-position. Its molecular formula is C₈H₈O₂S, and it is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. For example, it is used to synthesize benzotriazole derivatives like 1-(3-(3-methyl-2-thienyl)propenoyl)benzotriazole, which has applications in medicinal chemistry . The compound is typically prepared via reactions involving thionyl chloride and dichloromethane, followed by reflux and purification .
Preparation Methods
Knoevenagel Condensation of Malonic Acid and 3-Methyl-2-Thiophenecarboxaldehyde
Reaction Mechanism and Standard Protocol
The Knoevenagel condensation is the most widely reported method, involving the base-catalyzed reaction of malonic acid with 3-methyl-2-thiophenecarboxaldehyde. Piperidine or pyridine serves as both solvent and base, facilitating deprotonation of malonic acid and subsequent nucleophilic attack on the aldehyde . The intermediate undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid (Figure 1).
-
Reactants: Malonic acid (104 g, 1 mol), 3-methyl-2-thiophenecarboxaldehyde (112 g, 1 mol).
-
Catalyst: Piperidine (10 g) in anhydrous pyridine (1 kg).
-
Conditions: Reflux at 115–120°C for 8 hours under inert atmosphere.
-
Workup: Acidification with HCl, centrifugation, and recrystallization from ethanol-water (1:2).
-
Yield: ~70–75% (estimated from stoichiometry).
Table 1: Optimization Parameters for Knoevenagel Condensation
Modifications and Scalability
Industrial-scale adaptations replace pyridine with cheaper solvents like toluene, though this necessitates rigorous drying to prevent side reactions. Catalytic piperidine (5–10 mol%) suffices for large batches, reducing costs . Recrystallization remains critical for removing unreacted malonic acid and polymeric byproducts.
Palladium-Catalyzed Cross-Coupling Strategies
Table 2: Key Variables in Palladium-Mediated Syntheses
Challenges and Mitigations
-
Homocoupling of Boronic Acids: Additives like TBAT (tetrabutylammonium difluorotriphenylsilicate) suppress undesired dimerization .
-
Acid Sensitivity: Use of mild bases (e.g., K₂CO₃) prevents decomposition of the acrylic acid product .
Alternative Synthetic Routes
Hydrolysis of Cyanoacrylate Esters
Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate, reported in , undergoes alkaline hydrolysis to yield the carboxylic acid.
-
Ester Hydrolysis: React cyanoacrylate ester (1 equiv) with NaOH (2 equiv) in ethanol-water (3:1).
-
Conditions: Reflux for 6 hours.
Oxidative Methods
Oxidation of 3-(3-methyl-2-thienyl)propanal using Jones reagent (CrO₃/H₂SO₄) represents a less common route, though over-oxidation to sulfoxides may occur .
Industrial-Scale Production Considerations
Cost-Benefit Analysis
-
Knoevenagel Method: Low catalyst costs but high solvent consumption.
-
Suzuki Coupling: Higher Pd catalyst costs offset by superior purity (>95%) .
Characterization and Analytical Data
Spectroscopic Identification
-
¹H NMR (CDCl₃): δ 7.74 (d, J = 5.01 Hz, H-5'), 6.43 (d, J = 15.2 Hz, α,β-unsaturated H), 2.48 (s, CH₃) .
Purity Assessment
HPLC with C18 columns (acetonitrile/water mobile phase) resolves residual malonic acid (<0.5% in optimized protocols) .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-2-thienyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alcohols, amines, dicyclohexylcarbodiimide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated carboxylic acids
Substitution: Esters, amides
Scientific Research Applications
3-(3-Methyl-2-thienyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2-thienyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural analogs of 3-(3-methyl-2-thienyl)acrylic acid:
*Calculated based on molecular formula.
Key Observations :
- Substituent Position : The position of the methyl group on the thiophene ring significantly impacts reactivity and applications. For instance, this compound is used in anticonvulsant drugs like Tiagabine, which contains a bis(3-methyl-2-thienyl) moiety .
- Physical Properties: Derivatives of this compound, such as its benzotriazole analog, exhibit higher melting points (169–170°C) compared to non-methylated analogs like 3-(2-thienyl)acrylic acid (145–148°C) .
Biological Activity
3-(3-Methyl-2-thienyl)acrylic acid is an organic compound characterized by its unique structure, which includes a carboxylic acid group (COOH) linked to a double-bonded carbon chain and a thienyl ring. This compound has garnered interest in various fields, particularly in polymer chemistry and materials science, due to its potential biological activities and reactivity patterns.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈O₂S. Its structure features:
- Acrylic Acid Group : Contributes to its reactivity and potential for polymerization.
- Thienyl Ring : Enhances the compound's electronic properties through conjugation.
- Methyl Substitution : The presence of the methyl group on the thienyl ring affects the electronic distribution and reactivity of the compound.
This structural configuration allows for significant electron delocalization, which is crucial for understanding its chemical behavior and potential interactions in biological systems.
1. Antimicrobial Activity
Some derivatives of thienyl acrylic acids have demonstrated antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. The exact mechanisms remain to be fully elucidated for this compound specifically, but it is hypothesized that similar interactions may occur.
2. Antioxidant Potential
Research on thienyl derivatives indicates that they may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. This activity is often attributed to the ability of such compounds to scavenge free radicals effectively.
3. Cytotoxicity Studies
Cytotoxicity evaluations of structurally related compounds suggest that thienyl acrylic acids may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical in drug development for cancer therapies, as it minimizes side effects associated with conventional treatments.
Comparative Analysis with Similar Compounds
To provide a clearer understanding of this compound's potential biological activities, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Notable Activity |
---|---|---|
3-Thiophenecarboxylic Acid | Carboxylic Acid | Antimicrobial activity |
2-Thiophenecarboxylic Acid | Carboxylic Acid | Antioxidant properties |
4-Methylthienyl Acrylic Acid | Acrylic Acid | Cytotoxicity against cancer cells |
This table highlights how subtle changes in structure can lead to significant differences in biological activity, emphasizing the need for further research into this compound.
Case Studies and Research Findings
Although detailed case studies specifically targeting this compound are scarce, research on analogous compounds provides valuable context. For example:
- Study on Thienyl Derivatives : A study evaluated various thienyl derivatives for their ability to activate AMPK pathways in myoblasts, suggesting that modifications in structure can enhance biological activities such as metabolic regulation .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thienyl-containing compounds on human cancer cell lines, revealing promising results for potential therapeutic applications .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-(3-Methyl-2-thienyl)acrylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : Synthesis typically involves coupling 3-methyl-2-thiophenecarboxaldehyde with malonic acid derivatives via Knoevenagel condensation. Reaction parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., piperidine or pyridine) critically affect yields and E/Z isomer ratios . For thiophene-containing acrylic acids, alkylamine catalysts (e.g., triethylamine) can improve stereoselectivity by modulating nucleophilic attack pathways .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodology :
- Chromatography : Use reversed-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity. Relative retention times (RRT) for related thiophene analogs range from 0.51–1.32 under USP conditions .
- Spectroscopy : Confirm the α,β-unsaturated carbonyl group via FTIR (C=O stretch ~1680 cm⁻¹, C=C ~1600 cm⁻¹) and ¹H NMR (vinyl protons at δ 6.5–7.5 ppm, thienyl protons at δ 7.0–7.3 ppm) .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or polymerization of the acrylic acid moiety. Avoid prolonged exposure to light, as conjugated systems may undergo photodegradation. For safety, follow protocols for similar thiophene derivatives: use gloves, goggles, and fume hoods during synthesis .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for functionalizing this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for electrophilic substitution on the thiophene ring. For bromination, model the reactivity of C-5 vs. C-4 positions using Fukui indices to predict regioselectivity . Molecular docking studies (AutoDock Vina) can further explore bioactivity by simulating interactions with enzymatic targets .
Q. What strategies resolve contradictions in chromatographic data for impurities in this compound batches?
- Methodology :
- Impurity Profiling : Compare USP pharmacopeial limits for related compounds (e.g., ≤0.1% for bis-thienyl byproducts) .
- Method Optimization : Adjust gradient elution (e.g., 10–90% acetonitrile over 30 min) to separate co-eluting impurities. Use LC-MS to identify unknown peaks (e.g., m/z 226.29 for the parent ion) .
Q. What kinetic parameters govern the thiophene ring’s reactivity in this compound during cross-coupling reactions?
- Methodology : Conduct pseudo-first-order kinetic studies using Pd-catalyzed Suzuki-Miyaura coupling. Monitor reaction progress via UV-Vis spectroscopy (λ = 280 nm for arylboronic acid consumption). Activation energy (Eₐ) can be derived from Arrhenius plots across temperatures (25–80°C) .
Q. How does steric hindrance from the 3-methyl group influence the compound’s biological activity?
- Methodology : Synthesize analogs (e.g., 3-ethyl or unsubstituted thienyl derivatives) and compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase B). Molecular dynamics simulations (GROMACS) quantify binding pocket interactions, correlating substituent size with steric clashes .
Q. What mechanistic insights explain the compound’s susceptibility to nucleophilic attack at the β-carbon?
- Methodology : Perform Hammett analysis using para-substituted thiophene derivatives to assess electronic effects. Kinetic isotope effects (KIE) with deuterated acrylic acid (Cβ-D₂) reveal transition-state bonding changes during Michael addition reactions .
Properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-66-3, 102696-70-8 | |
Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.